2-Aminomalonaldehyde

Overview

Description

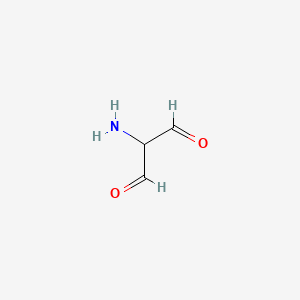

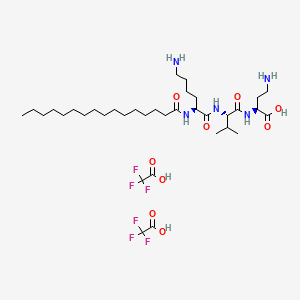

2-Aminomalonaldehyde is a chemical compound with the molecular formula C3H5NO2 . It is used in laboratory settings and for the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of a compound like 2-Aminomalonaldehyde can be analyzed using various techniques. Tools like MolView can be used to draw a molecule and convert it into a 3D model . Other techniques include single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Aminomalonaldehyde can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications

Fluorescent Tagging of Sugars

- A study by Hase, Ikenaka, and Matsushima (1978) demonstrated that oligosaccharides could be tagged with a fluorescent compound by combining their potential aldehyde group with 2-aminopyridine. This approach facilitates the determination of polymerization degree, sugar unit sequence, linkage points, and the preparation of fingerprints (Hase, Ikenaka, & Matsushima, 1978).

Site-Directed Conjugation in Proteins

- Geoghegan and Stroh (1992) developed a method for site-directed labeling of peptides and proteins using 2-amino alcohol, which forms an aldehyde upon oxidation. This technique is used for tagging peptides with biotin or fluorescent reporters (Geoghegan & Stroh, 1992).

Asymmetric Direct α-Alkylation of Amino Esters

- Xu et al. (2014) used chiral aldehydes as organocatalysts for α-functionalization of N-unprotected amino esters. This method facilitated the production of various tryptophan derivatives with high enantioselectivity (Xu et al., 2014).

Biocatalysis for Amino Acid Synthesis

- Hernández et al. (2017) showcased a biocatalytic approach for synthesizing 2-Amino-4-hydroxybutanoic acid using a cascade system involving aldolases and transaminases. This method used formaldehyde and alanine as starting materials (Hernández et al., 2017).

Metal Complexes with 2-Aminonicotinaldehyde

- Mallela et al. (2018) synthesized and characterized metal complexes of 2-aminonicotinaldehyde, demonstrating their potential in biological screenings and molecular docking studies (Mallela et al., 2018).

Photo-Organocatalytic Alkylation of Aldehydes

- Silvi et al. (2015) developed a photo-organocatalytic method for enantioselective alkylation of aldehydes and enals using bromomalonates. This method utilized aminocatalysts under light illumination without external photoredox catalysts (Silvi et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-aminopropanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-3(1-5)2-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNLMAXKXUPCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminomalonaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide](/img/structure/B3284988.png)

![2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B3285018.png)

![2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone](/img/structure/B3285048.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3285056.png)